molecular formula C78H67Cl5NO8P4Ru2+ B1512787 (R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2] CAS No. 488809-34-3

(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]

Numéro de catalogue: B1512787
Numéro CAS: 488809-34-3
Poids moléculaire: 1649.7 g/mol
Clé InChI: GTKMQYLNAZIAEF-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Discovery of Chiral Ruthenium-SEGPHOS Complexes

The development of (R)-[(RuCl(SEGPHOS))₂(μ-Cl)₃][NH₂Me₂] arose from the need to overcome limitations of earlier chiral ligands like BINAP. In 2008, Takasago introduced SEGPHOS (SEagull PHOSphine), named for its superior "flight" characteristics in catalysis compared to BINAP’s "butterfly" geometry. The ligand’s narrower dihedral angle (60–70°) enhances metal-center accessibility, increasing reaction rates and enantioselectivity in ruthenium-catalyzed hydrogenations.

Key milestones include:

  • 2003 : Initial reports of SEGPHOS ligands in asymmetric hydrogenation.
  • 2008 : Optimization of Ru-SEGPHOS complexes for β-keto ester reductions, achieving 95% ee.
  • 2023 : Discovery of halide-dependent regioselectivity in isoprene-mediated tert-prenylation using Ru-SEGPHOS.

Commercialization by Takasago and Sigma-Aldrich (CAS 346457-41-8) has made this complex a staple in pharmaceutical synthesis, particularly for chiral alcohol intermediates.

Structural Overview and IUPAC Nomenclature

The compound’s IUPAC name is dimethylammonium dichlorotri(μ-chloro)bis[(R)-(+)-5,5′-bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole]diruthenate(II) . Its structure (Fig. 1) comprises:

Component Description
Ruthenium core Two Ru²⁺ ions bridged by three μ-chloro ligands
Ligands Two (R)-SEGPHOS units, each coordinating via P atoms
Counterion Dimethylammonium ([NH₂Me₂]⁺)
Molecular formula C₇₆H₅₆Cl₅O₈P₄Ru₂⁻
Coordination geometry Octahedral at each Ru center

The SEGPHOS ligand’s 4,4′-bi-1,3-benzodioxole backbone creates a rigid, C₂-symmetric environment critical for enantiocontrol. Substituents on phosphorus (3,5-dimethylphenyl in DM-SEGPHOS) further modulate steric bulk.

Role of SEGPHOS Ligand in Asymmetric Catalysis

The SEGPHOS ligand dictates catalytic performance through three mechanisms:

  • Dihedral Angle Control : The 60–70° angle between benzodioxole rings preorganizes the metal center for substrate binding, reducing entropic penalties in transition states.
  • Electronic Tuning : Electron-donating methoxy groups increase electron density at Ru, accelerating oxidative addition steps.
  • Steric Differentiation : Bulky 3,5-substituents on P-aryl groups enforce facial selectivity, as demonstrated in the hydrogenation of pyridine-pyrroline alkenes (96% ee).

Table 1 compares SEGPHOS derivatives in ruthenium complexes:

Ligand Substituents Application ee (%) Reference
SEGPHOS Phenyl Ketone hydrogenation 90–95
DM-SEGPHOS 3,5-Dimethylphenyl Cycloaddition reactions >90
DTBM-SEGPHOS 3,5-di-tert-butyl-4-methoxyphenyl Isoprene-mediated prenylation 95

In the Cu(I)-catalyzed α-alkylation of 2-acylimidazoles, Ru-DTBM-SEGPHOS achieves 94% ee by stabilizing copper enolates through π-π interactions. Similarly, in asymmetric hydrogenation of β-keto esters, Bayesian optimization identified SEGPHOS-Ru catalysts as optimal, delivering 95% ee in under 20 minutes.

Propriétés

IUPAC Name

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C38H28O4P2.C2H7N.5ClH.2Ru/c2*1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-3-2;;;;;;;/h2*1-24H,25-26H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKMQYLNAZIAEF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H67Cl5NO8P4Ru2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1649.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346457-41-8, 488809-34-3
Record name [NH2Me2][(RuCl((R)-segphos(regR)))2(mu-Cl)3]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [NH2Me2][(RuCl((S)-segphos(regR)))2(mu-Cl)3]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mécanisme D'action

Target of Action

The primary target of the compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] is ketones. Ketones are organic compounds characterized by a carbonyl group (C=O) linked to two other carbon atoms. They play a crucial role in various biological processes, including energy metabolism.

Mode of Action

The compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] acts as a catalyst in the asymmetric hydrogenation of ketones. Asymmetric hydrogenation is a chemical reaction that adds hydrogen (H2) across a carbon-carbon double bond, with the formation of a new chiral center. The compound facilitates this reaction, leading to the production of chiral alcohols.

Biochemical Pathways

The compound ®-[(Rucl(segphos))2(mu-cl)3][NH2Me2] affects the biochemical pathway of ketone reduction. This pathway involves the conversion of ketones to secondary alcohols. The compound acts as a catalyst, accelerating the reaction and ensuring its completion. The downstream effect of this pathway is the production of chiral alcohols, which are important in various biological processes and pharmaceutical applications.

Activité Biologique

(R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] is a ruthenium-based coordination complex that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This compound features a bimetallic structure where two ruthenium centers are bridged by three chloride ions, and it incorporates the chiral SEGPHOS ligand, which is crucial for its stereochemical properties.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C94H96Cl5N2O8P4Ru2
  • Molecular Weight : 1,871.09 g/mol
  • Structure : The complex is characterized by the presence of the SEGPHOS ligand, which enhances its selectivity in asymmetric synthesis.

Anticancer Properties

Research indicates that (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] exhibits significant anticancer activity. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines. The mechanism is thought to involve:

  • Interaction with DNA : The compound may bind to DNA, disrupting replication and transcription processes.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation.

Interaction with Biological Macromolecules

The compound's interaction with proteins and nucleic acids has been investigated to understand its mechanism of action better. Studies have shown that it can effectively interact with various biological substrates, influencing pathways relevant to cancer therapy.

Research Findings

A summary of key findings from recent studies includes:

  • Apoptosis Induction : Studies have demonstrated that treatment with (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] leads to increased apoptosis markers in treated cancer cells compared to controls .
  • Cell Viability Assays : In vitro assays indicate a dose-dependent decrease in cell viability across multiple cancer cell lines, with IC50 values suggesting potent activity .

Comparative Analysis with Other Complexes

Compound NameStructureUnique Features
(R)-[(RuCl(DM-binap))2(μ-Cl)3][NH2Me2]Bimetallic ruthenium complexHigh efficiency in asymmetric reactions
[(RuCl(PPh3)2)(μ-Cl)3][NH2Me2]Ruthenium complex with triphenylphosphineLess chiral specificity
(R)-[(RuCl(PPh3)(C6H5N))2(μ-Cl)3]Ruthenium complex with phenylamineDifferent catalytic behavior

The uniqueness of (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] lies in its chiral SEGPHOS ligand, which enhances its selectivity and efficiency compared to other ruthenium complexes.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Apoptosis Induction :
    • A study assessed the effect of (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] on breast cancer cells, demonstrating a significant increase in apoptotic markers after 24 hours of treatment.
    • Results showed a 50% increase in caspase-3 activity compared to untreated controls.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting effective anticancer properties.

Comparaison Avec Des Composés Similaires

Structural and Ligand-Based Comparisons

Key Ligands and Dihedral Angles

The enantioselectivity of Ru-based catalysts correlates strongly with the dihedral angle of their biaryl bisphosphine ligands. Smaller angles create a more confined chiral environment, improving substrate binding and selectivity.

Ligand Dihedral Angle (°) Example Catalyst
BINAP 73.49 (R)-[(RuCl(BINAP))₂(μ-Cl)₃][NH₂Me₂]
BIPHEMP 72.07 [Ru(BIPHEMP)] complexes
MeO-BIPHEP 68.56 [Ru(MeO-BIPHEP)] complexes
Segphos 64.99 (R)-[(RuCl(segphos))₂(μ-Cl)₃][NH₂Me₂]
DM-Segphos ~64.99 (modified) [NH₂Me₂][{RuCl(DM-Segphos)}₂(μ-Cl)₃]

Segphos Derivatives :

  • DM-Segphos (3,5-dimethylphenyl groups) and DTBM-Segphos (3,5-di-tert-butyl-4-methoxyphenyl) further enhance steric bulk, achieving higher reactivity and selectivity in challenging substrates, such as γ-ketoesters .
Molecular Characteristics
Compound Molecular Weight CAS Number Key Applications
(R)-[(RuCl(segphos))₂(μ-Cl)₃][NH₂Me₂] 1646.64 346457-41-8 Asymmetric hydrogenation of α/β/γ-ketoesters
(R)-[(RuCl(BINAP))₂(μ-Cl)₃][NH₂Me₂] 1670.84 692433 Hydrogenation of olefins, aldol reactions
(R)-[(RuCl(DM-BINAP))₂(μ-Cl)₃][NH₂Me₂] 1670.86 199684-47-4 High-pressure hydrogenation (>100 atm H₂)

Catalytic Performance

Enantioselectivity and Reaction Conditions

Segphos-based catalysts outperform BINAP and other ligands in ee% under milder conditions:

Substrate Catalyst ee (%) H₂ Pressure (atm)
2-Oxo-1-propanol Segphos-Ru 98.5 350 psig (~24 atm)
BINAP-Ru 89.0 Higher pressure
Ethyl 4-chloroacetoacetate Segphos-Ru 98.5 350 psig
BINAP-Ru 95.9 >500 psig
3-Oxo-3-phenylpropionate Segphos-Ru 97.6 50 atm
BINAP-Ru 87.0 100 atm

Notable Advantages of Segphos Catalysts:

Lower Pressure Requirements : Effective at 50–350 psig H₂, reducing operational costs and safety risks .

Broader Substrate Scope : Compatible with sterically hindered and electron-deficient ketones.

Higher S/C Ratios : Demonstrated at 10,000:1 (substrate/catalyst) in propanediol synthesis .

Practical Considerations

Cost and Availability
  • Segphos-based catalysts (e.g., TCI America’s N1023-1G) are priced at $419.00/g , competitive with BINAP-Ru complexes ($490.00–$590.00/g) .
  • DM-Segphos and DTBM-Segphos variants are more expensive but justified for high-value pharmaceuticals (e.g., levofloxacin intermediates) .
Stability and Handling
  • Stored at 2–8°C as air/moisture-sensitive solids .
  • Compatible with polar solvents (MeOH, EtOAc) and acidic/basic workup conditions .

Méthodes De Préparation

Starting Materials and Conditions

Component Description Role
Ruthenium chloride (RuCl3·xH2O or RuCl2(p-cymene)2) Ruthenium source Metal center precursor
(R)-SEGPHOS ligand Chiral bidentate diphosphine ligand Provides chiral environment
Dimethylamine or dimethylammonium salt Source of [NH2Me2]+ cation Counterion for complex
Solvents (e.g., methanol, dichloromethane) Medium for reaction Solubilize reagents
Inert atmosphere (N2 or Ar) Prevents oxidation Maintains complex integrity

Stepwise Synthesis

  • Ligand Coordination to Ruthenium

    • Dissolve the ruthenium chloride precursor in an appropriate solvent under inert atmosphere.
    • Add the (R)-SEGPHOS ligand slowly with stirring at room temperature or mild heating.
    • The mixture is stirred for several hours to ensure complete coordination, forming a mononuclear Ru(II)-SEGPHOS complex.
  • Formation of the Dinuclear Complex

    • Two equivalents of the Ru-SEGPHOS complex are combined.
    • Chloride ions serve as bridging ligands (μ-Cl), facilitating the assembly of the diruthenium core.
    • The reaction mixture is often refluxed or heated moderately to promote the formation of the μ-Cl bridges.
  • Introduction of Dimethylammonium Cation

    • Dimethylamine gas or a dimethylammonium salt is introduced into the reaction mixture.
    • This cation associates with the anionic diruthenium complex, stabilizing the overall structure.
    • The final complex precipitates or is isolated by crystallization or filtration.
  • Purification

    • The product is purified by recrystallization from suitable solvents (e.g., methanol or dichloromethane).
    • Characterization by NMR, elemental analysis, and X-ray crystallography confirms the structure and purity.

Research Findings and Data on Preparation

A key study demonstrated the preparation and application of (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2] as a catalyst in asymmetric hydrogenation with the following insights:

Parameter Value/Observation
Reaction Temperature 140 °C
Pressure 60 bar H2
Reaction Time 20 hours
Catalyst Loading 0.004 mmol (S/C = 2400)
Solvent Methanol
Conversion 100%
Enantiomeric Excess (ee) 56% (notably higher than mononuclear catalysts)
  • The diruthenium complex showed significantly improved enantioselectivity in the hydrogenation of levulinic acid to γ-valerolactone compared to mononuclear Ru-SEGPHOS catalysts.
  • The presence of the dimethylammonium cation and the μ-Cl bridges are critical for the stability and performance of the catalyst.
  • The complex's preparation requires careful control of stoichiometry and reaction conditions to ensure formation of the dinuclear species rather than mononuclear byproducts.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome
1 Coordination of (R)-SEGPHOS to Ru precursor RuCl3·xH2O or RuCl2(p-cymene)2, inert atmosphere Formation of Ru-SEGPHOS complex
2 Assembly of dinuclear complex with μ-Cl bridges Controlled heating, chloride ions bridging Formation of (RuCl(SEGPHOS))2(μ-Cl)3 core
3 Introduction of [NH2Me2]+ cation Dimethylamine or salt addition Charge balance and stabilization
4 Purification Recrystallization Pure (R)-[(RuCl(SEGPHOS))2(μ-Cl)3][NH2Me2]

Additional Notes

  • The synthesis must be conducted under inert atmosphere to avoid oxidation or hydrolysis of ruthenium complexes.
  • The purity and enantiomeric integrity of the SEGPHOS ligand are crucial for the catalytic performance of the final complex.
  • Alternative solvents and reaction conditions may be employed depending on scale and desired application but typically involve methanol or dichloromethane.
  • The complex is sensitive to moisture and air; thus, storage under inert atmosphere is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]
Reactant of Route 2
(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.